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molecular formula C10H20O4 B8700121 Acetic acid, butoxyhydroxy-, butyl ester CAS No. 68575-73-5

Acetic acid, butoxyhydroxy-, butyl ester

Cat. No. B8700121
M. Wt: 204.26 g/mol
InChI Key: IVWCKBUPHQKJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981648

Procedure details

In a suitable reactor flask equipped with stirrer, heating mantle, Dean Stark trap, condenser, nitrogen inlet, vacuum take off and dropping funnel were added 1980 grams (13.0 moles) of 50% glyoxylic acid in water and 1215 grams (16.4 moles) of n-butanol. The contents of the flask were heated to 80-85° C. under nitrogen sparge and vacuum to remove approximately 760 grams of an n-butanol/water azeotrope. Thereafter, an additional 1210 grams of n-butanol were added and strip distillation continued until no water was seen in the azeotrope. An additioral 810 grams of n-butanol were then added and the mixture refluxed for two hours at 80-85° C. under vacuum, followed by vacuum stripping of excess n-butanol. Product weight was 2850 grams.
Quantity
1980 g
Type
reactant
Reaction Step One
Quantity
1215 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>O>[CH2:6]([O:4][CH:1]([OH:5])[C:2]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:3])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
1980 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
1215 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a suitable reactor flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, Dean Stark trap, condenser, nitrogen inlet, vacuum
CUSTOM
Type
CUSTOM
Details
sparge
CUSTOM
Type
CUSTOM
Details
vacuum to remove approximately 760 grams of an n-butanol/water
ADDITION
Type
ADDITION
Details
Thereafter, an additional 1210 grams of n-butanol were added
DISTILLATION
Type
DISTILLATION
Details
strip distillation
ADDITION
Type
ADDITION
Details
An additioral 810 grams of n-butanol were then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for two hours at 80-85° C. under vacuum
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C(=O)OCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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